SKI-I

Melanoma Xenograft Sphingosine kinase inhibitor

SKI-I is the only first-generation SphK1/2 inhibitor validated for significant in vivo melanoma xenograft efficacy—unlike SKI-II, which failed to suppress tumor growth under identical conditions. SKI-I uniquely reduces pro-survival S1P while elevating pro-apoptotic ceramide, directly engaging the sphingolipid rheostat mechanism. This functional divergence from SKI-II is critical: substitution yields qualitatively different, ineffective experimental outcomes. For extended half-life studies, consider the aspirinyl prodrug SKI-I-Asp. Select SKI-I when your hypothesis demands genuine sphingolipid modulation and in vivo target engagement.

Molecular Formula C25H18N4O2
Molecular Weight 406.445
CAS No. 1310363-55-3
Cat. No. B2513624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI-I
CAS1310363-55-3
Molecular FormulaC25H18N4O2
Molecular Weight406.445
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
InChIInChI=1S/C25H18N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-15,30H,(H,27,28)(H,29,31)/b26-15+
InChIKeyXOXCTLAKMCIWCF-CVKSISIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SKI-I (CAS 306301-68-8): A Dual Sphingosine Kinase Inhibitor with Documented In Vivo Antitumor Activity


SKI-I is a first-generation, non-lipid small-molecule inhibitor of human sphingosine kinases (SphK1 and SphK2), identified through high-throughput screening of a 16,000-compound library [1]. The compound inhibits both SphK1 and SphK2 isoforms with an IC₅₀ of 1.2 µM for ST-hSK , and also inhibits hERK2 with an IC₅₀ of 11 µM [2]. SKI-I functions by competitively inhibiting sphingosine phosphorylation, thereby reducing pro-mitogenic sphingosine-1-phosphate (S1P) levels while increasing pro-apoptotic ceramide and sphingosine concentrations, leading to apoptosis induction across diverse cancer cell lines including breast, pancreatic, and melanoma models . Notably, SKI-I has demonstrated in vivo antitumor efficacy in xenograft models where the closely related analog SKI-II failed to produce significant tumor growth inhibition [3].

Why SKI-I Cannot Be Directly Substituted with SKI-II in Functional SphK Research


Despite sharing a nomenclature series and both being identified from the same high-throughput screen [1], SKI-I and SKI-II exhibit fundamentally divergent pharmacological profiles that preclude interchangeable use. The most critical distinction is their opposite functional activity in melanoma xenograft models: SKI-I significantly retarded tumor growth (approximately 40% reduction in tumor volume at day 22) whereas SKI-II produced no antitumor effect under identical experimental conditions [2]. At the cellular level, SKI-I but not SKI-II effectively reduced S1P content, elevated pro-apoptotic ceramide levels, and caused G₂-M cell cycle arrest in melanoma cells [2]. Furthermore, the two compounds exhibit inverse kinase selectivity profiles: SKI-I inhibits hERK2 (IC₅₀ = 11 µM), whereas SKI-II displays no inhibition of ERK2, PI3K, or PKCα at concentrations up to 60 µM [3]. These mechanistic and functional divergences mean that substituting SKI-II for SKI-I—or vice versa—will yield qualitatively different experimental outcomes in any study assessing sphingolipid pathway modulation or anticancer efficacy.

Quantitative Differentiation of SKI-I: Head-to-Head Evidence Against Key Comparators


SKI-I Versus SKI-II: Differential In Vivo Tumor Growth Inhibition in Melanoma Xenografts

SKI-I produced significant tumor growth inhibition in a UACC 903 melanoma xenograft model, whereas SKI-II was completely ineffective under identical dosing and administration conditions [1]. This direct head-to-head comparison establishes SKI-I as the functional agent for in vivo sphingosine kinase inhibition studies, while SKI-II may be unsuitable for certain in vivo cancer models despite its favorable biochemical IC₅₀ profile.

Melanoma Xenograft Sphingosine kinase inhibitor

SKI-I Versus SKI-II: Differential Modulation of S1P and Ceramide Levels in Melanoma Cells

SKI-I effectively reduced cellular sphingosine-1-phosphate (S1P) content and increased pro-apoptotic ceramide levels in UACC 903 melanoma cells, whereas SKI-II failed to modulate either sphingolipid species under identical treatment conditions [1]. This differential effect on the sphingolipid rheostat directly correlates with SKI-I's superior functional activity in apoptosis induction.

Sphingolipid metabolism Ceramide Sphingosine-1-phosphate

SKI-I Prodrug (SKI-I-Asp): Enhanced Pharmacokinetic Half-Life Compared to Parent Compound

The aspirinyl-conjugated prodrug SKI-I-Asp (developed to address poor solubility and bioavailability of the parent compound) efficiently cleaves in vivo to release SKI-I and extends the effective half-life of the active inhibitor from approximately 7 hours to approximately 10 hours [1]. This PK enhancement represents a significant procurement consideration for laboratories conducting chronic in vivo dosing studies.

Prodrug Pharmacokinetics Half-life extension

SKI-I Versus PF-543: Divergent Selectivity Profiles and Functional Outcomes

PF-543 is a highly potent, SphK1-selective inhibitor (IC₅₀ = 2–3.6 nM; >100-fold selective over SphK2) that fails to induce apoptosis despite effectively depleting S1P [1]. In contrast, SKI-I is a dual SphK1/SphK2 inhibitor (IC₅₀ = 1.2 µM) with documented apoptosis induction across multiple cancer cell lines . This functional divergence—potent enzymatic inhibition without apoptosis versus less potent but functionally active inhibition—represents a critical selection criterion for researchers.

SphK1 selectivity Kinase inhibition Apoptosis

SKI-I Versus ABC294640: Target Selectivity and Sphingolipid Modulation Differences

ABC294640 (opaganib) is a selective SphK2 inhibitor (Ki = 9.8 µM) that paradoxically induces dose-dependent increases in dhS1P and S1P levels across multiple cell lines, an effect not observed with SKI-II (and by class inference, likely distinct from SKI-I's mechanism) [1][2]. This counterintuitive sphingolipid modulation, attributed to off-target effects on dihydroceramide desaturase and de novo synthesis enzymes, highlights that inhibitor selection profoundly influences observed sphingolipidome outcomes independent of intended target engagement.

SphK2 selectivity Sphingolipidome Off-target effects

SKI-I Aspirinyl Prodrug: Enhanced Cytotoxicity Compared to Parent Compound in Cancer Cell Lines

The aspirinyl-conjugated analog SKI-I-Asp demonstrated up to 3-fold greater cytotoxicity than the parent SKI-I compound across multiple human cancer cell lines while maintaining equipotent SphK inhibition [1]. This enhanced potency in cellular viability assays provides an alternative procurement pathway for researchers seeking improved in vitro efficacy.

Prodrug Cytotoxicity Cancer cell lines

Optimal Scientific and Procurement Scenarios for SKI-I Based on Comparative Evidence


In Vivo Melanoma Xenograft Studies Requiring SphK-Dependent Tumor Growth Inhibition

For investigators conducting subcutaneous melanoma xenograft studies (e.g., using UACC 903 or similar cell lines), SKI-I should be prioritized over SKI-II. Direct comparative evidence demonstrates that SKI-I significantly reduces tumor volume (approximately 40% at day 22) when administered i.p. at 100 mg/kg three times weekly, whereas SKI-II is ineffective under identical conditions [1]. This differential in vivo activity makes SKI-I the appropriate tool compound for establishing proof-of-concept that pharmacological SphK inhibition can suppress melanoma growth in preclinical models.

Studies Requiring Simultaneous S1P Reduction and Ceramide Elevation in Cellular Models

SKI-I is specifically indicated for experiments designed to interrogate the sphingolipid rheostat mechanism—the reciprocal relationship between pro-survival S1P and pro-apoptotic ceramide. In head-to-head cellular assays using UACC 903 melanoma cells (48-hour treatment), SKI-I effectively reduced S1P content and elevated ceramide levels, while SKI-II failed to modulate either sphingolipid species [1]. Researchers whose hypotheses depend on demonstrating S1P depletion coupled with ceramide accumulation should select SKI-I over SKI-II, which lacks this functional activity despite its biochemical SphK inhibition profile.

Chronic In Vivo Dosing Studies Benefiting from Extended Half-Life Prodrug Formulation

For extended in vivo pharmacokinetic or efficacy studies requiring sustained target engagement, procurement consideration should be given to the aspirinyl prodrug SKI-I-Asp rather than parent SKI-I. Pharmacokinetic studies in mice demonstrate that SKI-I-Asp efficiently releases SKI-I in vivo and extends the active inhibitor's half-life from approximately 7 hours to approximately 10 hours [2]. This 43% half-life extension reduces dosing frequency requirements and may improve overall target coverage. Alternatively, laboratories using parent SKI-I should account for the 7-hour half-life when designing dosing schedules.

Cellular Cytotoxicity Screens Requiring Maximal Potency in Cancer Cell Lines

In high-throughput cytotoxicity screening campaigns across diverse human cancer cell lines, the aspirinyl prodrug SKI-I-Asp offers up to 3-fold greater potency than parent SKI-I while maintaining equipotent SphK inhibition [2]. Laboratories performing comparative cytotoxicity profiling or seeking to maximize assay signal-to-noise ratios in cell viability assays may achieve superior results with the prodrug formulation. However, researchers should verify that the aspirin moiety does not introduce confounding variables relevant to their specific mechanistic hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.